3,4-Dinitro-1,2-benzenedicarboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of these coordination polymers and MOFs involves hydrothermal reactions where benzenedicarboxylic acid derivatives react with metal salts such as copper nitrate, copper sulfate, and zinc nitrate. The process often includes the use of additional organic ligands or solvents like 1,4-di(imidazolidin-1-yl)benzene and diethylformamide to influence the structure and connectivity of the resulting frameworks. The formation of these structures is highly dependent on factors such as the type of metal salt, the isomeric form of the benzenedicarboxylic acid, and the reaction conditions, including temperature and time .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are determined using single-crystal X-ray crystallography. The papers describe various dimensionalities of the resulting frameworks, ranging from one-dimensional chains to three-dimensional networks. The structural diversity is influenced by the substituent groups on the benzenedicarboxylic acid and the coordination geometry of the metal centers. For example, the presence of a nitro group in the 5-position of 1,3-benzenedicarboxylate leads to the formation of a six-fold interpenetrating 3D H-bonded supramolecular framework . Similarly, the use of 1,4-benzenedicarboxylic acid tends to favor the formation of three-dimensional structures .

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms but do discuss the outcomes of the reactions in terms of the types of structures formed. The reactions typically result in the formation of coordination polymers with varying degrees of interpenetration and connectivity. The presence of functional groups on the benzenedicarboxylic acid linkers, such as hydroxyl, carboxyl, nitro, and methyl groups, can significantly affect the construction of the supramolecular assemblies, leading to different structural motifs and properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using techniques such as infrared spectroscopy, powder X-ray diffraction, thermal gravimetric analysis, and fluorescence spectroscopy. The papers highlight properties such as thermal stability and photoluminescent behavior. For instance, the copper complexes exhibit strong fluorescent emissions and have been shown to be effective in the fluorescence recognition of nitrobenzene derivatives, with one complex demonstrating a quenching rate close to 100% for 2,4,6-trinitrotoluene . The thermal stability and photoluminescent properties of the zinc-based coordination polymers are also investigated, indicating potential applications in materials science .

Aplicaciones Científicas De Investigación

Industrial Applications

3,4-Dinitro-1,2-benzenedicarboxylic acid, a derivative of benzenedicarboxylic acid, is part of a group of chemicals known as phthalates. Phthalates, such as di(2-ethylhexyl) phthalate (DEHP), are primarily used as plasticizers in the manufacturing of flexible vinyl, which is utilized in various consumer products, food contact applications, and medical devices (Hauser & Calafat, 2005).

Environmental Impact

Studies have shown that phthalates, including 3,4-Dinitro-1,2-benzenedicarboxylic acid derivatives, can have significant environmental impacts. For instance, exposure to certain phthalates during gestational and lactational phases negatively impacts the development of the small intestine (Setti Ahmed et al., 2018).

Chemical Synthesis and Material Science

This chemical is also relevant in material science. For example, it's involved in the synthesis of metal-organic materials, demonstrating that varying the temperature or concentration in reactions can control the structure of these materials (Zhang et al., 2009). Additionally, the compound plays a role in forming coordination polymers with various metals, which has implications for the synthesis of new materials with potential applications in areas such as gas storage and separation (Thirumurugan & Rao, 2005).

Luminescent Properties

In the field of luminescence, derivatives of 1,4-benzenedicarboxylic acid (a related compound) have been studied for their luminescent properties, which could have applications in areas like sensing and display technologies (Yang et al., 2007).

Molecular Sensing and Health Monitoring

A dinitro-functionalized metal-organic framework derived from a similar compound showed potential in sensing applications, such as detecting hydrogen sulfide in living cells and environmental samples (Nandi et al., 2018).

Safety and Hazards

Propiedades

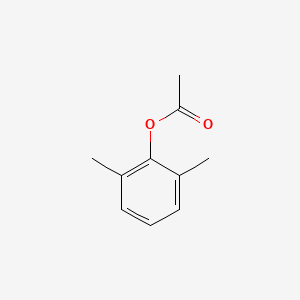

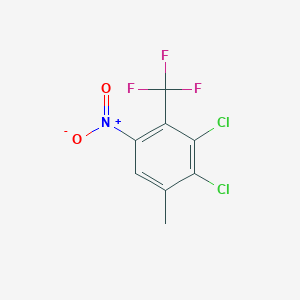

IUPAC Name |

3,4-dinitrophthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O8/c11-7(12)3-1-2-4(9(15)16)6(10(17)18)5(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZQQLVKJQGAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595986 | |

| Record name | 3,4-Dinitrobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dinitro-1,2-benzenedicarboxylic acid | |

CAS RN |

92971-15-8 | |

| Record name | 3,4-Dinitrobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)